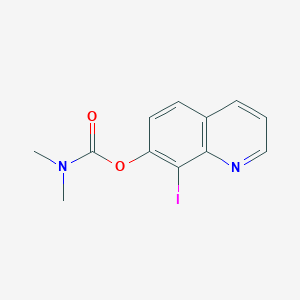
Carbamic acid, dimethyl-, 8-iodo-7-quinolinyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Iodoquinolin-7-yl dimethylcarbamate is a chemical compound with the molecular formula C12H11IN2O2 and a molecular weight of 342.13 g/mol . It is an amine derivative and is known for its applications in various scientific fields.
Preparation Methods
The synthesis of 8-Iodoquinolin-7-yl dimethylcarbamate involves several steps. One common method includes the halogenation of quinoline derivatives. For instance, a metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines can be achieved using trihaloisocyanuric acid as a halogen source under air at room temperature . This method provides a highly economical route to halogenated quinolines with excellent functional group tolerance.
Chemical Reactions Analysis
8-Iodoquinolin-7-yl dimethylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly halogenation, where the iodine atom can be replaced by other substituents.
Scientific Research Applications
8-Iodoquinolin-7-yl dimethylcarbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-Iodoquinolin-7-yl dimethylcarbamate involves its interaction with molecular targets and pathways. For instance, quinoline derivatives are known to interfere with metal ion homeostasis and disrupt cell membranes . This compound may also act as a metal chelator, affecting various biological processes.
Comparison with Similar Compounds
8-Iodoquinolin-7-yl dimethylcarbamate can be compared with other quinoline derivatives such as:
Clioquinol: Known for its antimicrobial properties and metal chelation ability.
Iodoquinol: Used as an antifungal and antiprotozoal agent.
Chloroquine: An antimalarial drug with a similar quinoline structure.
These compounds share similar structural features but differ in their specific applications and mechanisms of action, highlighting the uniqueness of 8-Iodoquinolin-7-yl dimethylcarbamate in its diverse applications.
Biological Activity
Carbamic acid, dimethyl-, 8-iodo-7-quinolinyl ester is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound's structure features a dimethyl carbamate group attached to an 8-iodo-7-quinolinyl moiety. Its molecular formula is C12H12N2O2I, with a molecular weight of approximately 328.14 g/mol. The presence of the iodine atom and the quinoline ring enhances its reactivity and interaction with biological targets.
Anticancer Properties
Research indicates that carbamic acid derivatives, particularly those with quinoline structures, exhibit anticancer activity. For instance, studies have shown that compounds similar to this compound can inhibit histone deacetylases (HDACs), which are crucial in regulating gene expression associated with cancer progression . The inhibition of HDACs can lead to increased acetylation of histones, resulting in altered gene expression that may suppress tumor growth.
Antimicrobial Activity
The compound has demonstrated effectiveness against various bacterial strains. Quinoline derivatives have been evaluated for their antibacterial properties, showing significant activity against pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism involves interference with bacterial enzyme systems critical for survival .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The iodine atom enhances binding affinity to enzymes and receptors, while the carbamate group facilitates interactions through hydrogen bonding and hydrophobic effects. This dual interaction profile is essential for its efficacy as a therapeutic agent .
Case Studies and Research Findings
- Anticancer Efficacy : A study involving a series of quinoline derivatives showed that those with similar structural features to this compound exhibited potent cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The most effective compounds were noted to induce apoptosis in cancer cells through the activation of caspase pathways .
- Antimicrobial Evaluation : In vitro studies have demonstrated that quinoline derivatives can inhibit the growth of Mycobacterium tuberculosis more effectively than standard treatments like isoniazid. The mechanism appears to involve disruption of metabolic pathways essential for bacterial replication .
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of this compound compared to other related compounds:
| Compound Name | Anticancer Activity | Antimicrobial Activity | Mechanism of Action |
|---|---|---|---|
| This compound | High | Moderate | HDAC inhibition; enzyme interaction |
| Carbamic acid, dimethyl-, 6-iodo-7-quinolinyl ester | Moderate | High | Enzyme inhibition; disruption of metabolism |
| Carbamic acid, diethyl-, 8-iodo-7-quinolinyl ester | Low | High | Disruption of cell wall synthesis |
Properties
CAS No. |
829666-40-2 |
|---|---|
Molecular Formula |
C12H11IN2O2 |
Molecular Weight |
342.13 g/mol |
IUPAC Name |
(8-iodoquinolin-7-yl) N,N-dimethylcarbamate |
InChI |
InChI=1S/C12H11IN2O2/c1-15(2)12(16)17-9-6-5-8-4-3-7-14-11(8)10(9)13/h3-7H,1-2H3 |
InChI Key |
DONLELQVTHRFNA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)OC1=C(C2=C(C=CC=N2)C=C1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















